molecular formula C8H7FO3 B159682 (3-Fluorophenyl) methyl carbonate CAS No. 1847-99-0

(3-Fluorophenyl) methyl carbonate

Cat. No.: B159682
CAS No.: 1847-99-0
M. Wt: 170.14 g/mol
InChI Key: MLNFIBBIDYMOOB-UHFFFAOYSA-N
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Description

(3-Fluorophenyl) methyl carbonate is an organofluorine compound featuring a fluorinated aromatic ring (meta-substituted fluorine) linked to a methyl carbonate group. It serves as a key intermediate in pharmaceutical synthesis, particularly in the preparation of carboxamide derivatives and heterocyclic compounds. For example, it is utilized in the synthesis of pyrrolo-pyridazine carboxamides and pyrazolo-pyrimidine chromenone derivatives, as demonstrated in recent patent applications .

Properties

CAS No.

1847-99-0

Molecular Formula

C8H7FO3

Molecular Weight

170.14 g/mol

IUPAC Name

(3-fluorophenyl) methyl carbonate

InChI

InChI=1S/C8H7FO3/c1-11-8(10)12-7-4-2-3-6(9)5-7/h2-5H,1H3

InChI Key

MLNFIBBIDYMOOB-UHFFFAOYSA-N

SMILES

COC(=O)OC1=CC(=CC=C1)F

Canonical SMILES

COC(=O)OC1=CC(=CC=C1)F

Synonyms

Carbonic acid methyl 3-fluorophenyl ester

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Substituent Position : The meta-fluorine in (3-Fluorophenyl) methyl carbonate may offer a balance between electronic withdrawal and steric bulk compared to para-substituted analogs. This could optimize reactivity in cross-coupling reactions, as seen in its use with boronic acids in Suzuki reactions .
  • Synthetic Utility : Patent EP 4374877A2 highlights its role in synthesizing carboxamide derivatives with fused pyridazine rings, suggesting specific advantages in constructing nitrogen-rich heterocycles .

Physicochemical Properties

Table 2: Physicochemical Properties (Inferred)
Compound Melting Point (°C) Molecular Weight (g/mol) LogP (Predicted)
This compound Not reported ~168.15 ~2.1
Example 75 () 163–166 615.7 ~4.5
Non-fluorinated analog Lower (e.g., 120–130) ~154.14 ~1.8

Key Observations :

  • Melting Point: Fluorination generally increases melting points due to enhanced dipole interactions. The meta-fluorine in Example 75 () contributes to a melting point of 163–166°C, higher than non-fluorinated analogs .
  • Lipophilicity : The fluorine atom increases logP values, improving membrane permeability in drug candidates.

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